molecular formula C19H25NO4 B13414548 3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan CAS No. 5140-32-9

3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan

Cat. No.: B13414548
CAS No.: 5140-32-9
M. Wt: 331.4 g/mol
InChI Key: VCBKOGTZQNFBOT-ATZDWAIDSA-N
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Description

3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan is a complex organic compound belonging to the morphinan class. This compound is characterized by its unique structure, which includes methoxy groups at the 3 and 4 positions, a hydroxyl group at the 14 position, and an oxo group at the 6 position. It is a derivative of morphine and has significant implications in medicinal chemistry, particularly in the development of opioid antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan typically involves multiple steps, starting from simpler morphinan derivatives. One of the key steps in its synthesis is the selective N-demethylation of a 14-hydroxymorphinan precursor. This process can be achieved through various methods, including the use of hazardous chemicals like cyanogen bromide or chloroformates. recent advancements have introduced more sustainable and mild procedures, such as anodic oxidation of the tertiary amine .

Industrial Production Methods

Industrial production of this compound often relies on large-scale chemical synthesis, utilizing the most efficient and cost-effective methods available. The use of electrochemical N-demethylation has been highlighted as a promising approach due to its reagent- and catalyst-free nature, which reduces the environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxo group at the 6 position.

    Substitution: Methoxy groups at the 3 and 4 positions can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often require catalysts and specific conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more hydroxylated derivatives, while reduction can yield compounds with altered functional groups at the 6 position .

Scientific Research Applications

3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan involves its interaction with opioid receptors in the brain and nervous system. The compound acts as an antagonist, blocking the effects of opioid agonists and preventing the activation of these receptors. This action is mediated through the binding of the compound to the receptor sites, inhibiting the signaling pathways involved in pain perception and addiction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan is unique due to its specific substitution pattern and its role as an opioid antagonist. Its ability to selectively block opioid receptors makes it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

5140-32-9

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

(1R,9R,10S)-10-hydroxy-3,4-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one

InChI

InChI=1S/C19H25NO4/c1-20-9-8-18-11-13(21)6-7-19(18,22)15(20)10-12-4-5-14(23-2)17(24-3)16(12)18/h4-5,15,22H,6-11H2,1-3H3/t15-,18-,19-/m1/s1

InChI Key

VCBKOGTZQNFBOT-ATZDWAIDSA-N

Isomeric SMILES

CN1CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)OC)OC)O

Canonical SMILES

CN1CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O

Origin of Product

United States

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